2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole
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Overview
Description
- It belongs to the class of benzimidazole derivatives and contains a cyclopropyl group and a fluorobenzyl moiety.
- The compound’s molecular formula is C₁₆H₁₃FN₂ with a molecular weight of 254.29 g/mol .
- Its melting point is 43-45°C , and it is soluble in dichloromethane, DMSO, ethyl acetate, and methanol.
- This compound has potential applications in various fields due to its unique structure.
2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole: is a chemical compound with the following structure: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a cyclopropyl amine with a 4-fluorobenzaldehyde, followed by cyclization to form the benzimidazole ring.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions include refluxing the reactants in an appropriate solvent (such as ethanol or acetonitrile) with a suitable acid catalyst.
Industrial Production: While industrial-scale production methods are proprietary, laboratories can synthesize this compound using established protocols.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but examples include cyclopropyl ketones, alcohols, and substituted benzimidazoles.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.
Biology: It may serve as a pharmacophore for drug design due to its unique structure.
Medicine: Investigations focus on its potential therapeutic properties, such as antimicrobial or anticancer effects.
Industry: Industries explore its use in materials science or as a starting material for fine chemicals.
Mechanism of Action
- The exact mechanism remains an active area of research.
Molecular Targets: It may interact with specific proteins, enzymes, or receptors.
Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds: Other benzimidazole derivatives, such as 2-cyclopropyl-1-ethyl-3-(4-fluorobenzyl)-1H-indole , share structural features.
Uniqueness: The cyclopropyl group and fluorobenzyl substituent distinguish it from related compounds.
Properties
Molecular Formula |
C17H15FN2 |
---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
2-cyclopropyl-1-[(4-fluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C17H15FN2/c18-14-9-5-12(6-10-14)11-20-16-4-2-1-3-15(16)19-17(20)13-7-8-13/h1-6,9-10,13H,7-8,11H2 |
InChI Key |
HHISECYQACLLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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